molecular formula C22H23FN2O3S B2395200 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide CAS No. 1111147-19-3

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide

Cat. No. B2395200
CAS RN: 1111147-19-3
M. Wt: 414.5
InChI Key: HBTSYRDFYHAKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBCO-PEG4-6FQ and is used in various scientific research studies.

Mechanism of Action

DBCO-PEG4-6FQ works by forming a covalent bond with biomolecules such as proteins and nucleic acids. The compound contains a reactive group called dibenzocyclooctyne (DBCO) that reacts with azide-containing molecules. This reaction results in the formation of a stable triazole linkage between the DBCO-PEG4-6FQ and the biomolecule.
Biochemical and Physiological Effects:
DBCO-PEG4-6FQ has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not affect cell viability or proliferation. However, the effects of DBCO-PEG4-6FQ on specific biomolecules may vary depending on the concentration and duration of exposure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBCO-PEG4-6FQ is its high specificity and selectivity for azide-containing molecules. The compound is also easy to use and does not require any specialized equipment or expertise. However, the limitations of DBCO-PEG4-6FQ include its high cost and limited stability in aqueous solutions.

Future Directions

There are several future directions for the use of DBCO-PEG4-6FQ in scientific research. One of the areas of focus is the development of new imaging techniques using DBCO-PEG4-6FQ. Researchers are also exploring the use of DBCO-PEG4-6FQ in drug delivery systems and targeted therapies. In addition, there is ongoing research on the optimization of the synthesis method for DBCO-PEG4-6FQ to improve its stability and reduce its cost.
Conclusion:
In conclusion, DBCO-PEG4-6FQ is a chemical compound that has numerous applications in scientific research. The compound is used as a fluorescent probe for imaging and detection of biomolecules and has potential applications in drug discovery and development. DBCO-PEG4-6FQ works by forming a covalent bond with biomolecules and has minimal biochemical and physiological effects on cells and tissues. While the compound has several advantages, there are also limitations that need to be addressed. Overall, DBCO-PEG4-6FQ is a promising compound that has the potential to advance scientific research in various fields.

Synthesis Methods

The synthesis of DBCO-PEG4-6FQ involves the reaction of 4-((3,5-dimethylphenyl)sulfonyl)-6-fluoroquinoline-3-carboxylic acid with N,N-diethylethylenediamine and N,N-diisopropylethylamine. The reaction takes place in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting compound is then purified using column chromatography to obtain DBCO-PEG4-6FQ.

Scientific Research Applications

DBCO-PEG4-6FQ has numerous applications in scientific research. It is used as a fluorescent probe for imaging and detection of biomolecules. The compound can be used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. DBCO-PEG4-6FQ is also used in drug discovery and development as it can help in the identification of potential drug targets.

properties

IUPAC Name

4-(3,5-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-5-25(6-2)22(26)19-13-24-20-8-7-16(23)12-18(20)21(19)29(27,28)17-10-14(3)9-15(4)11-17/h7-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTSYRDFYHAKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=CC(=C3)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.